Poly(U) Complex Thermal Stability: 2,6,8-Triaminopurine Outperforms 2-Aminoadenine by 4°C in Tm
Equilibrium dialysis and UV thermal denaturation experiments demonstrate that 2,6,8-triaminopurine forms a 2:1 complex with poly(uridylic acid) at pH 7.8 (0.15 M Na⁺) that is approximately 4°C more thermostable than the corresponding 2:1 complex of poly(U) with 2-aminoadenine (2,6-diaminopurine) [1]. The partial molar enthalpy of complex formation for TAP·poly(U)₂ was determined as ΔH = −87 ± 2 kJ/mol of triaminopurine, with ΔS = −236 ± 7 J/mol·K [1]. This enhanced stability is mechanistically attributed to an additional hydrogen-bonding interaction between the 8-amino group of TAP and the O(2) carbonyl of the uracil moiety in a Hoogsteen pairing geometry—an interaction that is structurally absent in 2-aminoadenine [1].
| Evidence Dimension | Thermal stability of 2:1 poly(U) complex (Tm) |
|---|---|
| Target Compound Data | Tm approximately 4°C higher than comparator; ΔH = −87 ± 2 kJ/mol; ΔS = −236 ± 7 J/mol·K |
| Comparator Or Baseline | 2-Aminoadenine (2,6-diaminopurine): Tm approximately 4°C lower under identical conditions |
| Quantified Difference | ΔTm ≈ +4°C (TAP complex more stable) |
| Conditions | pH 7.8, 0.15 M Na⁺, equilibrium dialysis with UV absorbance vs. temperature profiling |
Why This Matters
For researchers designing supramolecular nucleic acid assemblies or studying Hoogsteen base-pairing mechanisms, the 4°C Tm advantage represents a measurable and reproducible stability gain that 2,6-diaminopurine cannot provide.
- [1] Davies, R.J.; Diamond, S. The interaction of 2,6,8-triaminopurine with poly(uridylic acid). Biochimica et Biophysica Acta, 1979, 564(3), 448–455. PMID: 497221. View Source
